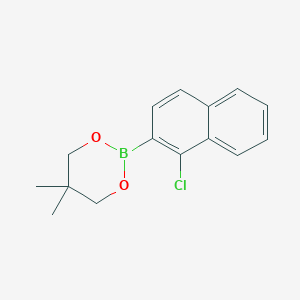
2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a chloronaphthalene moiety attached to a dioxaborinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 1-chloronaphthalene with a boron-containing reagent under specific conditions. One common method involves the use of boronic acids or boronate esters in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized naphthalene derivatives .
科学的研究の応用
2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
- 2-(1-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- [(1-Chloronaphthalen-2-yl)oxy]acetic acid
- 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Uniqueness
2-(1-Chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the presence of a dioxaborinane ring and a chloronaphthalene moiety.
特性
CAS番号 |
918630-48-5 |
|---|---|
分子式 |
C15H16BClO2 |
分子量 |
274.6 g/mol |
IUPAC名 |
2-(1-chloronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BClO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
InChIキー |
DRLKSEPVTBKAOP-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


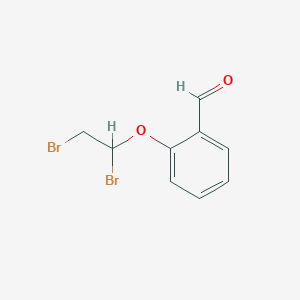
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
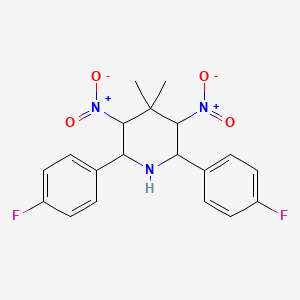
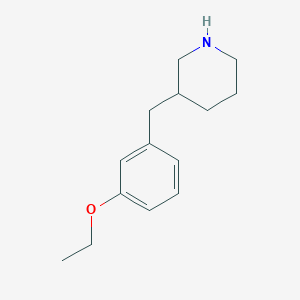
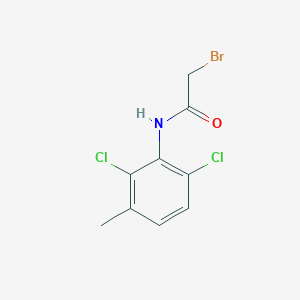
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)
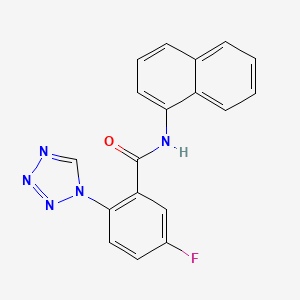


![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)
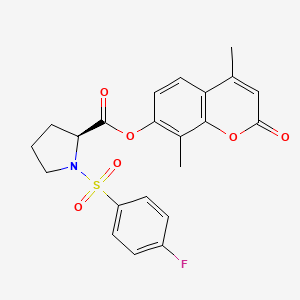
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)
![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)
